REACTION_CXSMILES
|
[N:1]1[NH:2][CH:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][C:6]([CH:10]=[O:11])=[CH:5]2.C1(C(N)C2CCCCC2)CCCCC1.Cl[CH2:27][O:28][CH2:29][CH2:30][Si:31]([CH3:34])([CH3:33])[CH3:32].CCOC(C)=O>C1COCC1>[CH3:32][Si:31]([CH3:34])([CH3:33])[CH2:30][CH2:29][O:28][CH2:27][N:2]1[CH:3]=[C:4]2[C:9]([CH:8]=[CH:7][C:6]([CH:10]=[O:11])=[CH:5]2)=[N:1]1
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
N=1NC=C2C=C(C=CC12)C=O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C1CCCCC1)N
|
Name
|
|
Quantity
|
1.21 mL
|
Type
|
reactant
|
Smiles
|
ClCOCC[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the RM was stirred for 48 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed successively with 0.5 M aqueous NaOH solution and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried on Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (CombiFlash® Companion System®, with RediSep® silica gel column, n-hexane/EtOAc=100:0->70:30)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1N=C2C=CC(=CC2=C1)C=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |